molecular formula C6H5NO2 B564994 Nicotinic Acid-d1 CAS No. 116975-14-5

Nicotinic Acid-d1

Cat. No. B564994
CAS RN: 116975-14-5
M. Wt: 124.117
InChI Key: PVNIIMVLHYAWGP-VMNATFBRSA-N
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Description

Nicotinic Acid-d1 is a labeled form of Nicotinic Acid, also known as Niacin . It is an organic compound and a vitamer of vitamin B3, an essential human nutrient . It is produced by plants and animals from the amino acid tryptophan . The molecular formula of Nicotinic Acid-d1 is C6H4DNO2, and its molecular weight is 124.12 .


Synthesis Analysis

Nicotinic acid derivatives have been synthesized in various studies . One study describes the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl) nicotinic acid . Another study discusses the preparation of required nicotinic acid substitutes involving nicotinic acid esterification .


Molecular Structure Analysis

The molecular structure of Nicotinic Acid-d1 is similar to that of Nicotinic Acid, with one of the hydrogen atoms replaced by deuterium .


Chemical Reactions Analysis

Nicotinic Acid-d1, like Nicotinic Acid, can participate in various chemical reactions. For instance, it has been used as an additive in the preparation of an optimized electrolyte for aqueous zinc ion batteries . In this context, Nicotinic Acid not only replaces the water coordinated with Zn2+ to regulate the solvation structure but also adsorbs on the zinc metal surface to reduce interface impedance .


Physical And Chemical Properties Analysis

The physical and chemical properties of Nicotinic Acid-d1 are expected to be similar to those of Nicotinic Acid. Nicotinic Acid appears as white, translucent crystals with a density of 1.473 g cm−3 . It has a melting point of 237 °C and is soluble in water .

Scientific Research Applications

Receptor Identification and Mechanism of Action

  • Nicotinic acid is recognized for its role in treating dyslipidemia, influencing cardiovascular risk factors, and normalizing high-density lipoprotein levels. The G protein-coupled receptor HM74 has been identified as a low-affinity receptor for nicotinic acid, while HM74A acts as a high-affinity receptor. This discovery aids in understanding nicotinic acid's action and could lead to the development of more effective dyslipidemia drugs (Wise et al., 2003).

Interaction with TRPV1 Receptor

  • Nicotinic acid may cause cutaneous vasodilation, commonly known as flushing, by activating the capsaicin receptor TRPV1. This interaction offers a potential pathway to address this side effect and improve treatment compliance (Ma et al., 2014).

Anti-lipolytic Effects

  • Nicotinic acid's primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase, mediated through the orphan G-protein-coupled receptor PUMA-G/HM74. This receptor's role in the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo has been demonstrated, enhancing the understanding of its use in dyslipidemia treatment (Tunaru et al., 2003).

Prostaglandin D2 Secretion in Macrophages

  • Nicotinic acid induces prostaglandin D2 secretion in human macrophages, but not in monocytes or endothelial cells. This suggests that macrophages play a significant role in mediating the niacin flush, contributing to a better understanding of this side effect (Meyers et al., 2007).

Activation of GPER-mediated Signalling

  • Nicotinic acid and nicotinamide are found to activate GPER-mediated signaling in breast cancer cells and cancer-associated fibroblasts. This finding reveals a new mechanism of action for these molecules and supports the exploration of their potential in treating various conditions (Santolla et al., 2014).

Mechanism of Action

The mechanism of action of Nicotinic Acid-d1 is likely similar to that of Nicotinic Acid. Nicotinic Acid acts as an agonist at nicotinic acetylcholine receptors . It also inhibits a hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids .

Future Directions

Nicotinic Acid and its derivatives have potential applications in various fields. For instance, they have been used to enhance the performance of aqueous zinc ion batteries . There is also ongoing research into the use of Nicotinic Acid and its derivatives in cancer treatment . These areas could potentially benefit from the use of Nicotinic Acid-d1 in future studies.

properties

IUPAC Name

4-deuteriopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676065
Record name (4-~2~H)Pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinic Acid-d1

CAS RN

116975-14-5
Record name (4-~2~H)Pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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